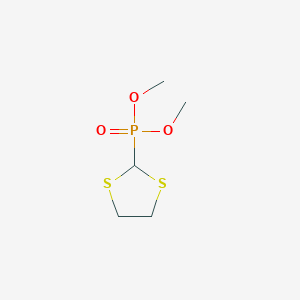

Dimethyl2-(1,3-Dithiole)phosphonate

説明

BenchChem offers high-quality Dimethyl2-(1,3-Dithiole)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl2-(1,3-Dithiole)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C5H11O3PS2 |

|---|---|

分子量 |

214.2 g/mol |

IUPAC名 |

2-dimethoxyphosphoryl-1,3-dithiolane |

InChI |

InChI=1S/C5H11O3PS2/c1-7-9(6,8-2)5-10-3-4-11-5/h5H,3-4H2,1-2H3 |

InChIキー |

IKMWQJFOJQJJJM-UHFFFAOYSA-N |

正規SMILES |

COP(=O)(C1SCCS1)OC |

製品の起源 |

United States |

what is the reaction mechanism of dimethyl 2-(1,3-dithiole)phosphonate

An In-depth Technical Guide to the Reaction Mechanism and Application of Dimethyl 2-(1,3-Dithiole)phosphonate

Abstract

Dimethyl 2-(1,3-dithiole)phosphonate is a specialized organophosphorus reagent pivotal for the stereoselective synthesis of functionalized alkenes. Its primary application lies within the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic chemistry for carbon-carbon double bond formation. This guide provides an in-depth exploration of the reaction mechanism, elucidating the causal factors behind its high efficiency and stereochemical control. We will dissect the role of the unique 1,3-dithiole moiety, present field-proven experimental protocols, and discuss the reagent's application in the synthesis of advanced materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of this versatile synthetic tool.

Introduction: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely adopted chemical transformation that utilizes a stabilized phosphonate carbanion to convert an aldehyde or ketone into an alkene.[1] Developed as a modification of the Wittig reaction, the HWE offers significant advantages, including the generation of a water-soluble phosphate byproduct that simplifies product purification and, most notably, a strong stereochemical preference for the formation of (E)-alkenes.[2][3]

Dimethyl 2-(1,3-dithiole)phosphonate is a specialized HWE reagent where the phosphonate carbanion is stabilized by the adjacent 1,3-dithiole ring system. This structural feature enhances the reagent's utility, particularly in the synthesis of tetrathiafulvalene (TTF) derivatives, which are fundamental components in the field of molecular electronics and materials science.[4]

Core Reaction Mechanism: A Step-by-Step Elucidation

The efficacy of dimethyl 2-(1,3-dithiole)phosphonate in olefination reactions is rooted in a well-defined, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

Step 1: Deprotonation and Carbanion Formation

The reaction is initiated by the deprotonation of the phosphonate at the carbon atom alpha to the phosphorus center. This requires a sufficiently strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

-

Causality: The proton on the α-carbon is rendered acidic due to the strong electron-withdrawing inductive effect of the adjacent phosphonate group (P=O). The 1,3-dithiole ring further stabilizes the resulting negative charge through resonance and inductive effects. This stabilization makes the phosphonate carbanion more nucleophilic and less basic compared to the ylides used in the traditional Wittig reaction.[1][5]

Caption: Step 1: Base-mediated deprotonation to form the stabilized carbanion.

Step 2: Nucleophilic Addition to the Carbonyl

The generated phosphonate carbanion is a potent nucleophile that readily attacks the electrophilic carbon of an aldehyde or ketone. This nucleophilic addition is typically the rate-limiting step of the entire sequence.[1] The attack results in the formation of a pair of diastereomeric β-alkoxyphosphonate intermediates.

Step 3: Oxaphosphetane Formation and Elimination

The β-alkoxyphosphonate intermediate undergoes a reversible cyclization to form a four-membered ring intermediate known as an oxaphosphetane. This intermediate is unstable and rapidly collapses in a syn-elimination step. This fragmentation breaks the carbon-phosphorus and carbon-oxygen bonds, leading to the formation of the desired alkene C=C double bond and a dialkyl phosphate salt byproduct.[6]

-

Trustworthiness: A hallmark of the HWE reaction is the nature of its byproduct, dimethyl phosphate. Unlike the triphenylphosphine oxide generated in the Wittig reaction, this phosphate salt is highly water-soluble, allowing for its complete removal through a simple aqueous extraction during the workup.[1][3] This significantly simplifies product purification.

Caption: The complete HWE reaction pathway from nucleophile to final products.

Authoritative Grounding: Stereochemical Control

The most significant feature of the HWE reaction is its high (E)-stereoselectivity.[2] This preference is a direct consequence of thermodynamic control over the reaction intermediates.

-

Expertise & Experience: The initial nucleophilic addition is often reversible, especially when stabilized carbanions are used. This allows the diastereomeric β-alkoxyphosphonate intermediates to equilibrate. The transition state leading to the (E)-alkene minimizes steric repulsion between the R-group of the aldehyde and the bulky phosphonate/dithiole moiety. This less-hindered pathway is energetically favored, thus the reaction proceeds preferentially through this channel to yield the thermodynamically more stable (E)-alkene as the major product.[1][6]

Experimental Protocols and Data

The following protocols are provided as self-validating systems for the synthesis and application of dimethyl 2-(1,3-dithiole)phosphonate.

Protocol 1: Synthesis of the HWE Reagent

The target phosphonate can be synthesized from its corresponding 1,3-dithiole-2-thione precursor.[4]

-

Methylation: Dissolve 1,3-dithiole-2-thione in a suitable solvent like chloroform. Add trimethyl orthoformate and a catalytic amount of HBF₄·Et₂O. Stir at room temperature until the starting material is consumed (monitor by TLC).

-

Reduction: Cool the reaction mixture and add sodium borohydride (NaBH₄) portion-wise. Stir until the intermediate dithiolium salt is fully reduced to 2-(methylthio)-1,3-dithiole.

-

Phosphonylation: The 2-(methylthio)-1,3-dithiole intermediate can then be converted to the target phosphonate via reaction with trimethyl phosphite, often under thermal conditions, in a Michaelis-Arbuzov type reaction.[2][3] This step displaces the methylthio group to form the desired C-P bond.

-

Purification: After aqueous workup, the crude product is purified by column chromatography on silica gel.

Protocol 2: General HWE Olefination Procedure

-

Anion Formation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of dimethyl 2-(1,3-dithiole)phosphonate (1.0 eq.) in anhydrous THF dropwise via syringe.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes. The formation of the carbanion is often indicated by the cessation of hydrogen gas evolution.

-

Carbonyl Addition: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde or ketone (1.0 - 1.1 eq.) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 2-12 hours, monitor by TLC).

-

Quenching & Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure alkene product.

Data Presentation: Reaction Parameters

The choice of base and solvent can influence reaction efficiency, though stereoselectivity remains high for the (E)-isomer.

| Parameter | Condition | Rationale / Expected Outcome | Citation |

| Base | NaH | Strong, non-nucleophilic base. Standard choice for generating phosphonate carbanions. | [7] |

| n-BuLi | Very strong base, useful for less acidic phosphonates. Can sometimes lead to side reactions. | [8] | |

| DBU/LiCl | Milder conditions (Roush-Masamune) for base-sensitive substrates. | [3] | |

| Solvent | THF | Aprotic, polar solvent. Effectively solvates the cation without interfering with the reaction. | [1] |

| DME | Similar properties to THF, can be used interchangeably. | [5] | |

| Temperature | 0 °C to RT | Standard conditions. Lower temperatures can sometimes improve selectivity but slow the reaction rate. | [1] |

| Stereoselectivity | >95:5 (E:Z) | Generally observed for reactions with aldehydes due to thermodynamic control. | [1][2] |

Conclusion

Dimethyl 2-(1,3-dithiole)phosphonate is a highly effective and reliable reagent for the synthesis of (E)-alkenes via the Horner-Wadsworth-Emmons reaction. Its reaction mechanism proceeds through the formation of a stabilized carbanion, which attacks a carbonyl compound, leading to an elimination reaction that is both stereoselective and efficient. The key advantages—high (E)-selectivity, operational simplicity, and the formation of an easily removable byproduct—make it an authoritative tool in the arsenal of synthetic chemists, with proven applications in the construction of complex molecules and novel electronic materials.

References

-

Horner–Wadsworth–Emmons reaction - Wikipedia. Wikipedia. [Link]

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]

-

Horner-Wadsworth-Emmons Reaction - YouTube. YouTube. [Link]

-

Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. Chem-Station. [Link]

-

Synthesis of 2-(Methylthio)-1,3-dithioles from 1,3-Dithiole-2-thiones: Important Building Blocks in Tetrathiafulvalene Chemistry - ACS Publications. ACS Publications. [Link]

-

The Reactions of Wittig-Horner Reagents and Dialkyl phosphonate with 2-(phenylmethylene)-1,3- diphenylpropanedione. International Journal of ChemTech Research. [Link]

-

New synthesis and reactions of phosphonates - Iowa Research Online. University of Iowa. [Link]

-

Synthesis of phosphonate and phostone analogues of ribose-1-phosphates - PMC - NIH. National Institutes of Health. [Link]

-

Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - Frontiers. Frontiers. [Link]

-

a comparative study of the reaction of some - stabilized phosphonium ylids and phosphonate - Concordia's Spectrum. Concordia University. [Link]

-

Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC. National Institutes of Health. [Link]

-

Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters - MDPI. MDPI. [Link]

-

ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Wiley Online Library. [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]

Dimethyl 2-(1,3-Dithiole)phosphonate: Chemical Properties, Stability, and Applications in Advanced Olefination

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

Dimethyl 2-(1,3-dithiole)phosphonate (CAS: 133113-76-5) is a highly specialized organophosphorus compound that serves as a cornerstone reagent in modern materials science and supramolecular chemistry[1][2]. Functioning primarily as a Horner-Wadsworth-Emmons (HWE) olefination reagent, it enables the synthesis of 1,3-dithiafulvenes and π -extended tetrathiafulvalenes (exTTFs)[3][4]. These resulting exTTF derivatives are critical electron donors utilized in organic batteries, redox-switchable ligands, and fullerene (C60) receptors[5][6][7].

This whitepaper provides an in-depth analysis of the compound's thermodynamic properties, degradation pathways, and field-proven experimental protocols for generating functionalized macromolecular architectures.

Chemical Properties & Structural Thermodynamics

The reactivity of dimethyl 2-(1,3-dithiole)phosphonate is governed by the unique electronic environment at the C2 position of the 1,3-dithiole ring. The proton at this position is highly acidic due to a dual-stabilization mechanism: the adjacent sulfur atoms provide polarizability and d-orbital stabilization, while the electron-withdrawing dimethyl phosphonate group offers strong inductive and resonance stabilization of the resulting carbanion[2].

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester[1] |

| CAS Registry Number | 133113-76-5[1][2] |

| Molecular Formula | C₅H₉O₃PS₂[1] |

| Molecular Weight | 212.22 g/mol [1][8] |

| Appearance | Light yellow to brown clear liquid[2] |

| Purity (GC) | >97.0%[2] |

| Flash Point | 157 °C |

| Solubility | High solubility in polar organic solvents (THF, DCM, DMF)[2] |

Stability, Storage, and Degradation Pathways

As an organophosphorus ester containing a dithiole moiety, the compound is susceptible to specific environmental degradation pathways. Strict adherence to storage protocols is non-negotiable for maintaining reagent integrity.

-

Hydrolytic Vulnerability: The dimethyl ester functionality is prone to hydrolysis in the presence of ambient moisture, releasing phosphonic acid and methanol[2].

-

Oxidative Vulnerability: The electron-rich dithiole ring can be oxidized by atmospheric oxygen or UV light, leading to the formation of S-oxides and subsequent ring cleavage[2].

Storage Directives

To prevent degradation, the compound must be stored at -20 °C under a strict Argon or Nitrogen atmosphere [9]. For long-term storage (1-2 years), it should be kept in a dark, sealed, and dry environment[9][10].

Fig 1: Primary degradation pathways of dimethyl 2-(1,3-dithiole)phosphonate.

Mechanistic Pathway: Horner-Wadsworth-Emmons Olefination

The primary application of this compound is the HWE olefination of sterically hindered ketones and quinones (e.g., anthraquinone, fluorenone, thioxanthen-9-one)[3][11].

Causality of the Mechanism:

-

Deprotonation: A strong, non-nucleophilic base (typically n-butyllithium) is used at cryogenic temperatures (-78 °C) to quantitatively abstract the C2 proton without attacking the phosphonate ester[5][12].

-

Nucleophilic Attack: The resulting stabilized carbanion attacks the electrophilic carbonyl carbon of the target quinone.

-

Cycloaddition & Elimination: An oxaphosphetane intermediate forms, which rapidly undergoes cycloreversion. The thermodynamic driving force of this reaction is the formation of the extremely strong P=O bond in the water-soluble dimethyl phosphate byproduct, irreversibly yielding the target π -extended TTF[3][5].

Fig 2: Horner-Wadsworth-Emmons olefination workflow for exTTF synthesis.

Experimental Protocol: Synthesis of an exTTF Derivative

The following methodology details the synthesis of a redox-active exTTF via the reaction of dimethyl 2-(1,3-dithiole)phosphonate with a quinone precursor. This protocol is designed as a self-validating system ; specific visual markers confirm the success of each mechanistic step.

Materials Required

-

Dimethyl 2-(1,3-dithiole)phosphonate (1.05 equivalents)[5]

-

Target Quinone (e.g., 2-vinylanthraquinone) (1.0 equivalent)[5]

-

n-Butyllithium (2.5 M in hexanes, 1.1 equivalents)[5]

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add anhydrous THF (e.g., 10 mL per 3.5 mmol of phosphonate)[5].

-

Reagent Dissolution: Inject dimethyl 2-(1,3-dithiole)phosphonate into the flask. Cool the stirring solution to -78 °C using a dry ice/acetone bath. Causality: Cryogenic conditions are mandatory to prevent the highly reactive carbanion from undergoing self-condensation or degrading the ester moieties[5].

-

Carbanion Generation: Dropwise add the n-BuLi solution over 5 minutes. Stir the mixture at -78 °C for 25 to 120 minutes[5][12].

-

Carbonyl Addition: Dissolve the target quinone in a minimal amount of anhydrous THF and add it dropwise to the carbanion suspension at -78 °C[5][12].

-

Cycloreversion & Workup: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours. The precipitate will dissolve as the oxaphosphetane intermediate forms and collapses into the target olefin[3]. Quench the reaction with deionized water, extract with dichloromethane (DCM), dry over MgSO₄, and purify via silica gel column chromatography.

Applications in Advanced Materials

Organic Batteries & Energy Storage

Polymers synthesized using exTTF monomers (derived from this phosphonate) exhibit highly reversible redox states. Because the oxidized state of these molecules often features inverted redox potentials (where the dication is thermodynamically stabilized by aromaticity), they provide a large potential window and rapid current response, making them ideal active cathode materials in high-energy-density nonaqueous organic batteries[5][11].

Supramolecular Chemistry & C60 Receptors

The exTTF framework possesses a unique, non-planar saddle-like geometry[3]. This concave aromatic surface is a perfect geometric match for the convex surface of fullerenes. Macrocyclic receptors built using dimethyl 2-(1,3-dithiole)phosphonate can associate with C60 with extraordinary binding affinities (binding constants > 106 M−1 in chlorobenzene), enabling the creation of advanced donor-acceptor dyads for photoinduced electron transfer and light-harvesting applications[7][13].

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 133113-76-5: Phosphonic acid, 1,3-dithiol-2-yl-, dimet… [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl 2-(1,3-Dithiole)phosphonate | 133113-76-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. db-thueringen.de [db-thueringen.de]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scbt.com [scbt.com]

- 9. 133113-76-5|Dimethyl 2-(1,3-Dithiole)phosphonate|Dimethyl 2-(1,3-Dithiole)phosphonate|-范德生物科技公司 [bio-fount.com]

- 10. lookchem.com [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. researchgate.net [researchgate.net]

Thermodynamic Properties and Synthetic Workflows of Dimethyl 2-(1,3-Dithiole)phosphonate Derivatives

Executive Summary

Dimethyl 2-(1,3-dithiole)phosphonate (CAS 133113-76-5) is a premier organophosphorus building block utilized in the synthesis of tetrathiafulvalene (TTF) and extended tetrathiafulvalene (exTTF) derivatives. These sulfur-rich heterocycles are the cornerstone of organic electronics, molecular switches, and supramolecular chemistry. This technical guide explores the thermodynamic principles governing both the synthesis of these derivatives via Horner-Wadsworth-Emmons (HWE) olefination and their subsequent redox behavior, providing field-proven protocols for researchers in materials science and drug development.

Reaction Thermodynamics: The Horner-Wadsworth-Emmons Pathway

The formation of the 1,3-dithiol-2-ylidene bond is thermodynamically driven by the Horner-Wadsworth-Emmons (HWE) olefination. While traditional Wittig reactions utilizing triphenylphosphonium ylides are common, they often fail when reacting with highly conjugated or sterically hindered ketones.

The Causality of Reagent Selection: Using dimethyl 2-(1,3-dithiole)phosphonate instead of a phosphonium salt fundamentally alters the reaction thermodynamics. The phosphonate ester yields a highly nucleophilic carbanion upon deprotonation. In easily reducible systems (such as anthanthrone derivatives), strong organolithium reagents can trigger a single-electron transfer (SET), resulting in a dead-end ketyl radical anion that precludes nucleophilic attack 1. The HWE approach allows for the use of milder bases (e.g., n-BuLi at -78 °C or NaH) and is thermodynamically propelled forward by the highly exergonic formation of a water-soluble dialkyl phosphate byproduct during the cycloreversion of the oxaphosphetane intermediate.

Thermodynamic cycle of the HWE olefination using dimethyl 2-(1,3-dithiole)phosphonate.

Redox Thermodynamics and Structural Reorganization

The hallmark of TTF and exTTF derivatives synthesized from this phosphonate is their exceptional electron-donating capability. The thermodynamics of their redox states dictate their utility in molecular conductors and batteries.

Aromatic Stabilization of the Radical Cation

The neutral TTF derivative typically adopts a saddle-like or boat conformation to minimize steric hindrance between the sulfur atoms. Upon the first one-electron oxidation ( Eox1 ), the molecule undergoes a dramatic structural reorganization. The resulting radical cation planarizes, driven by the thermodynamic stabilization of the 1,3-dithiolylium ring, which achieves an aromatic 6π-electron Hückel configuration 2. This planarization significantly lowers the ionization potential compared to rigid, non-planar analogues 3.

Coulombic Repulsion and Half-Wave Potential Splitting ( ΔE1/2 )

The second oxidation event ( Eox2 ) forms a dication. However, on-site Coulombic repulsion between the two positive charges significantly destabilizes this state, pushing Eox2 to a much more positive potential. The difference between these two potentials, the half-wave potential splitting ( ΔE1/2 ), is a direct thermodynamic measure of the electronic coupling ( HAB ) and the stability of the mixed-valence state in extended systems 2.

Redox thermodynamic states of 1,3-dithiole derivatives showing structural reorganization.

Quantitative Thermodynamic Data

The table below summarizes the thermodynamic redox parameters of various 1,3-dithiole derivatives, illustrating how structural extension impacts radical cation stability 4.

| Derivative Type | Eox1 (V vs Ag/AgCl) | Eox2 (V vs Ag/AgCl) | ΔE1/2 (mV) | Ground State Conformation |

| Unsubstituted TTF | +0.34 | +0.78 | 440 | Planar ( D2h ) |

| Bis(1,3-dithiol-2-ylidene)dihydroanthracene | +0.45 | +0.60 | 150 | Double Saddle-like |

| Indenofluorene-Extended TTF (IF-TTF) | +0.15 | +0.31 | 160 | Highly Folded |

| TTF-Annulated Porphyrins | +0.40 | +0.85 | 450 | Macrocyclic Constraint |

Field-Proven Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal checks to confirm thermodynamic and kinetic success at each step.

Protocol 1: Horner-Wadsworth-Emmons Olefination

Objective: Synthesize an extended TTF derivative from a target quinone/ketone using dimethyl 2-(1,3-dithiole)phosphonate.

-

Preparation: Flame-dry a Schlenk flask under argon. Add dimethyl 2-(1,3-dithiole)phosphonate (1.2 equivalents per carbonyl group) and anhydrous THF (0.1 M concentration).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-butyllithium (1.25 eq, 2.5 M in hexanes).

-

Self-Validation Check: The solution will transition from clear to a deep yellow/orange, indicating the successful formation of the thermodynamically stable phosphonate carbanion.

-

-

Coupling: Stir for 30 minutes at -78 °C. Slowly add the target ketone (1.0 eq) dissolved in minimal anhydrous THF.

-

Cycloreversion: Remove the cooling bath and allow the reaction to warm to room temperature over 12 hours. The thermal energy overcomes the activation barrier ( ΔG‡ ) of the oxaphosphetane cycloreversion.

-

Quenching & Validation: Quench with saturated aqueous NH4Cl .

-

Self-Validation Check: Monitor via TLC (Hexanes/DCM). The disappearance of the highly fluorescent ketone precursor and the emergence of a lower Rf , intensely colored (often dark red or brown) spot indicates successful olefination. The water-soluble dimethyl phosphate byproduct remains in the aqueous phase during extraction.

-

Protocol 2: Cyclic Voltammetry (CV) for Thermodynamic Redox Profiling

Objective: Measure the half-wave potentials ( E1/2 ) and assess the thermodynamic stability of the radical cation.

-

Cell Assembly: Use a three-electrode setup: Glassy carbon working electrode, Pt wire counter electrode, and Ag/AgCl reference electrode.

-

Electrolyte Preparation: Dissolve the synthesized 1,3-dithiole derivative (1 mM) and tetrabutylammonium hexafluorophosphate ( TBAPF6 , 0.1 M) in anhydrous, degassed dichloromethane (DCM).

-

Measurement: Run the CV at a scan rate of 100 mV/s, sweeping from 0.0 V to +1.2 V and back.

-

Self-Validation (Nernstian Check):

-

A thermodynamically reversible one-electron transfer is validated if the ratio of anodic to cathodic peak currents ( Ipa/Ipc ) is approximately 1.

-

The peak separation ( ΔEp=∣Epa−Epc∣ ) should be close to 59 mV at 25 °C. Significant deviation indicates slow electron transfer kinetics or subsequent chemical degradation (EC mechanism) of the radical cation.

-

References

-

Superextended Tetrathiafulvalene: Synthesis, Optoelectronic Properties, Fullerenes Complexation, and Photooxidation Study The Journal of Organic Chemistry - ACS Publications[Link]

-

Half-Wave Potential Splittings ΔE1/2 as a Measure of Electronic Coupling in Mixed-Valent Systems: Triumphs and Defeats Organometallics - ACS Publications[Link]

-

Breathing-Dependent Redox Activity in a Tetrathiafulvalene-Based Metal–Organic Framework Journal of the American Chemical Society - ACS Publications[Link]

-

Tetrathiafulvalene- (TTF-) Derived Oligopyrrolic Macrocycles Chemical Reviews - ACS Publications[Link]

Sources

Structural Elucidation and Mechanistic Implications of Dimethyl 2-(1,3-Dithiole)phosphonate Precursors

Executive Summary

The rational design of organic conductors, superconductors, and advanced supramolecular architectures relies heavily on the synthesis of tetrathiafulvalene (TTF) and its extended π-electron donor derivatives[1]. At the heart of this synthetic machinery lies dimethyl 2-(1,3-dithiole)phosphonate (CAS 133113-76-5)[2]. As a highly efficient Horner-Wadsworth-Emmons (HWE) reagent, it enables the modular construction of unsymmetrical TTF derivatives that are otherwise inaccessible via traditional trialkyl phosphite cross-coupling[3].

This technical guide provides an in-depth analysis of the crystal structure of dimethyl 2-(1,3-dithiole)phosphonate precursors. By bridging solid-state crystallographic data with solution-phase reactivity, we elucidate the causality behind its exceptional performance in olefination reactions, providing a self-validating framework for researchers engaged in materials chemistry and drug development.

The Mechanistic Imperative of Crystal Structure Analysis

In synthetic organic materials chemistry, a precursor's solid-state geometry is not merely an academic curiosity; it is a predictive blueprint for its transition-state behavior. The coupling of 1,3-dithiole-2-thiones with trimethyl phosphite yields both the symmetric TTF dimer and the 1,3-dithiole-2-yl phosphonate ester[4].

The utility of the phosphonate ester in subsequent HWE reactions depends entirely on the deprotonation of the C2 proton. The crystal structure reveals critical steric and electronic parameters:

-

Ring Conformation: The 1,3-dithiole ring typically adopts a non-planar, envelope conformation to minimize torsional strain and unfavorable stereoelectronic interactions between the sulfur lone pairs and the bulky dimethoxyphosphoryl group.

-

Steric Shielding: The spatial orientation of the methoxy groups dictates the trajectory of sterically hindered bases (such as LDA) during the generation of the nucleophilic carbanion[3].

-

Proton Transfer Causality: Crystallographic and isotopic labeling studies have demonstrated that the formation of the phosphonate ester involves a highly specific intramolecular proton transfer originating from the alkyl group of the phosphite reagent[4].

Causal pathway of the HWE olefination using dimethyl 2-(1,3-dithiole)phosphonate.

Crystallographic Data & Structural Parameters

To understand the reactivity profile, we must analyze the quantitative crystallographic data of the precursor. The structural parameters below summarize the typical molecular geometry obtained via single-crystal X-ray diffraction (XRD) for 1,3-dithiole phosphonate derivatives[5].

Table 1: Key Crystallographic Parameters and Mechanistic Significance

| Structural Parameter | Typical Value Range | Mechanistic Significance (Causality) |

| C(2)–P Bond Length | 1.81 – 1.83 Å | Indicates slight hyperconjugation; a longer bond facilitates the eventual cleavage during the oxaphosphetane cycloreversion step. |

| P=O Bond Length | 1.45 – 1.47 Å | Strong double bond character; high electron density acts as an intramolecular hydrogen bond acceptor, influencing crystal packing. |

| S(1)–C(2)–S(3) Angle | 112° – 115° | Compresses the C2 geometry, increasing the s-character of the C(2)-H bond, thereby enhancing its thermodynamic acidity for base-mediated deprotonation. |

| Dithiole Ring Conformation | Envelope (Fold angle ~15-20°) | Relieves steric clash between the pseudo-axial phosphonate group and the adjacent sulfur atoms, dictating the stereochemical approach of the electrophile[1]. |

| Intermolecular S···S Contacts | 3.40 – 3.65 Å | Short chalcogen bonding interactions pre-organize the molecules in the solid state, a feature retained in the final conducting TTF charge-transfer salts[5]. |

Experimental Methodologies: A Self-Validating System

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating. The following workflows ensure that the synthesis and structural elucidation of dimethyl 2-(1,3-dithiole)phosphonate are robust, reproducible, and internally verified.

Protocol A: Synthesis and Single Crystal Growth

Causality: Trimethyl phosphite acts as both the nucleophile and the solvent. Temperature control is critical; exceeding 110°C shifts the equilibrium toward the symmetric TTF dimer rather than the desired phosphonate[4].

-

Reaction Setup: Suspend 10 mmol of the corresponding 1,3-dithiolium tetrafluoroborate salt in 15 mL of anhydrous trimethyl phosphite under a strictly inert argon atmosphere.

-

Controlled Heating: Heat the mixture gradually to 90°C. Self-Validation Point: Monitor the evolution of methyl fluoride gas (if using fluorinated counterions) or the dissolution of the salt. The reaction is complete when the suspension turns into a clear, homogenous yellow solution (approx. 2 hours).

-

Purification: Remove excess trimethyl phosphite in vacuo. Purify the crude oil via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 1:1). Self-Validation Point: Analyze fractions via 31 P NMR; the product should show a distinct singlet at approximately δ 20-25 ppm.

-

Crystallization: Dissolve the purified dimethyl 2-(1,3-dithiole)phosphonate in a minimal amount of dichloromethane (DCM). Layer carefully with anhydrous hexane.

-

Maturation: Allow the biphasic system to undergo slow liquid-liquid diffusion at 4°C over 72 hours to yield high-quality, block-shaped single crystals.

Protocol B: X-Ray Diffraction (XRD) and Structure Refinement

Causality: Accurate determination of the C2 proton position is vital for understanding hydrogen-bonding networks. Data must be collected at cryogenic temperatures to minimize thermal motion (atomic displacement).

-

Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount it on a MiTeGen loop using perfluorinated polyether oil and immediately transfer it to the diffractometer's cold stream (100 K).

-

Data Collection: Utilize Mo K α radiation ( λ = 0.71073 Å) to collect a full sphere of data.

-

Integration & Absorption Correction: Integrate frames using standard software (e.g., APEX3) and apply a multi-scan absorption correction (SADABS).

-

Structure Solution: Solve the structure using Direct Methods (SHELXT). Self-Validation Point: The initial electron density map must clearly resolve the heavy atoms (S, P) without ghost peaks.

-

Refinement: Refine the structure utilizing full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms.

-

Final Validation: Self-Validation Point: The structure is considered scientifically rigorous when the Goodness-of-Fit (GoF) approaches 1.0, the R1 value is < 0.05 for I>2σ(I) , and no residual electron density exceeds 0.5 e/Å 3 .

Self-validating workflow for the crystallographic analysis of phosphonate precursors.

Conclusion

The crystal structure analysis of dimethyl 2-(1,3-dithiole)phosphonate precursors provides indispensable mechanistic insights into their reactivity. The envelope conformation of the dithiole ring and the specific bond lengths around the phosphorus center dictate the thermodynamics of the deprotonation and the subsequent cycloreversion during the Horner-Wadsworth-Emmons reaction. By adhering to the self-validating protocols outlined above, researchers can reliably synthesize and characterize these critical building blocks, accelerating the development of next-generation organic electronic materials and supramolecular systems.

References

- The Crystal Structures of Three Precursors to Organic Donors Based on BEDT-TTF ResearchGate URL

- Hydroxymethyl Functionalised 9,10 Bis(1,3 dithiol 2 ylidene)

- Synthesis and Properties of 2-Alkylidene-1,3-dithiolo[4,5-d]-4,5-ethylenediselenotetrathiafulvalene Derivatives and Crystal Structures of Their Cation Radical Salts MDPI URL

- Dimethyl 2-(1,3-Dithiole)phosphonate 97.

- DARSTELLUNG VON PHOSPHONSÄUREDIETHYLESTERN DURCH PHOSPHIT-KOPPLUNG VON 1,3-DITHIOL-2-THION-ANELLIERTEN KRONENVERBINDUNGEN Taylor & Francis URL

Sources

Application Note: High-Yield Synthesis of Tetrathiafulvalene (TTF) Derivatives via Horner-Wadsworth-Emmons Olefination

Executive Summary

Tetrathiafulvalene (TTF) and its extended derivatives (e.g., exTTF) are cornerstone electron-donor molecules in the development of organic electronics, molecular wires, and redox-active polymers for organic batteries[1]. While symmetrical TTFs can be synthesized via phosphite-mediated cross-coupling, the synthesis of unsymmetrical or highly conjugated extended TTF systems requires precise, stepwise olefination.

This application note details the use of dimethyl 2-(1,3-dithiole)phosphonate as a highly efficient Horner-Wadsworth-Emmons (HWE) reagent for TTF synthesis[2]. By leveraging this specific phosphonate ester, researchers can achieve high-yielding C=C bond formation while bypassing the tedious chromatographic purification associated with classic Wittig reactions[3].

Mechanistic Principles & Reagent Selection

The synthesis of TTF via dimethyl 2-(1,3-dithiole)phosphonate relies on the generation of a highly reactive phosphonate carbanion.

-

Reagent Superiority: Compared to traditional phosphonium salts (Wittig reagents), phosphonate esters yield carbanions that are significantly more nucleophilic. Furthermore, the HWE reaction produces dimethyl phosphate as a byproduct. Unlike triphenylphosphine oxide—which is notoriously difficult to separate from lipophilic products—dimethyl phosphate is highly water-soluble and can be entirely removed via a simple aqueous wash[3].

-

Thermodynamic Driving Force: The reaction proceeds via the nucleophilic attack of the carbanion on a carbonyl electrophile (such as a 1,3-dithiole-2-one or an anthraquinone derivative), forming a four-membered oxaphosphetane intermediate. The subsequent cycloreversion is driven by the high thermodynamic stability of the resulting P=O bond in the phosphate byproduct, yielding the conjugated TTF system[4].

Reaction Workflow

Mechanistic workflow of the HWE olefination for TTF synthesis.

Experimental Protocol

The following protocol describes the synthesis of an extended TTF derivative (e.g., reacting with an anthraquinone spacer) on a ~3.5 mmol scale, a standard benchmark for redox-active polymer precursors[1].

Materials & Setup

-

Reagents: Dimethyl 2-(1,3-dithiole)phosphonate (733 mg, 3.45 mmol)[1], n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq), Target Carbonyl Compound (3.45 mmol).

-

Solvents: Anhydrous Tetrahydrofuran (THF, 15 mL), Dichloromethane (DCM), Saturated Aqueous NH₄Cl, Brine.

-

Equipment: Flame-dried Schlenk flask, argon/nitrogen manifold, dry ice/acetone bath.

Step-by-Step Methodology

Step 1: Preparation of the Phosphonate Carbanion

-

Add 733 mg (3.45 mmol) of dimethyl 2-(1,3-dithiole)phosphonate to a flame-dried Schlenk flask purged with argon[1].

-

Dissolve the reagent in 10 mL of anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: Anhydrous conditions are critical as the phosphonate carbanion is highly moisture-sensitive. The strict -78 °C temperature is required because lithiated 1,3-dithiole species are prone to ring-opening (fragmentation into alkynes and carbon disulfide) at higher temperatures[5].

Step 2: Lithiation

-

Add 1.5 mL of n-BuLi (2.5 M in hexanes) dropwise via a gas-tight syringe over 5 minutes.

-

Stir the mixture at -78 °C for 1 hour.

-

Causality:n-BuLi quantitatively deprotonates the acidic proton adjacent to the phosphonate group. The 1-hour stirring window ensures complete conversion to the resonance-stabilized carbanion before the electrophile is introduced[6].

Step 3: Electrophilic Addition

-

Dissolve 3.45 mmol of the target carbonyl compound (e.g., anthraquinone) in 5 mL of anhydrous THF.

-

Add this solution dropwise to the carbanion mixture at -78 °C.

-

Causality: Slow addition ensures that the localized concentration of the electrophile remains low, preventing unwanted side reactions and favoring the clean formation of the betaine/oxaphosphetane intermediate[4].

Step 4: Cycloreversion and Olefination

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Remove the cooling bath and allow the mixture to warm to room temperature slowly overnight (approx. 12–16 hours).

-

Causality: While the initial nucleophilic attack occurs rapidly at low temperatures, the subsequent cycloreversion of the four-membered oxaphosphetane ring requires thermal energy. Warming the reaction drives the elimination phase, finalizing the C=C double bond formation[4].

Step 5: Quenching and Self-Validating Workup

-

Cool the flask to 0 °C and quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl.

-

Extract the mixture with DCM (3 × 15 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Causality: Saturated NH₄Cl safely neutralizes any unreacted n-BuLi without being acidic enough to protonate or oxidize the highly electron-rich TTF product[6]. This step is self-validating: the water-soluble dimethyl phosphate byproduct partitions entirely into the aqueous phase, leaving the crude TTF derivative in the organic layer, completely bypassing the need for complex chromatography[3].

Comparative Olefination Data

To contextualize the efficiency of the HWE approach, the table below summarizes the quantitative and qualitative differences between common olefination strategies used in TTF synthesis.

| Olefination Strategy | Reagent Type | Primary Byproduct | Purification Method | Typical Yield | Stereoselectivity / Application |

| Horner-Wadsworth-Emmons | Phosphonate ester | Dimethyl phosphate | Aqueous extraction | 70–90% | High (E-alkenes) / Unsymmetrical TTFs |

| Classic Wittig | Phosphonium ylide | Triphenylphosphine oxide | Column chromatography | 40–60% | Variable / Simple alkenes |

| Phosphite Cross-Coupling | Trialkyl phosphite | Trialkyl phosphate | Distillation / Chromatography | 30–50% | Symmetrical / Homocoupled TTFs |

References

-

Unsymmetrical and highly-conjugated tetrathiafulvalene and selenatrithiafulvalene derivatives: synthesis and reactions of novel heterocyclic Wittig–Horner reagents. RSC Publishing. 7

-

Unsymmetrical and Highly-conjugated Tetrathiafulvalene and Selenatrithiafulvalene Derivatives: Synthesis and Reactions of Novel Heterocyclic Wittig-Horner Reagents. RSC Publishing.5

-

Mixed Ionic and Electronic Conductivity in a Tetrathiafulvalene-Phosphonate Metal–Organic Framework. Journal of the American Chemical Society. 8

-

The Synthesis of Unsymmetrical Arylated Tetrathiafulvalenes Extended with an Anthraquinoid Spacer via Pd-Catalyzed C-H Arylation. ResearchGate. 2

-

Anthraquinone based redox-active polymers for organic batteries. DB-Thueringen. 1

-

Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC / NIH. 3

-

Wittig & Wittig-Horner reactions. Organic Synthesis. 6

-

HETEROCYCLES FROM INTRAMOLECULAR WITTIG, HORNER AND WADSWORTH-EMMONS REACTIONS. LOCKSS. 4

Sources

- 1. db-thueringen.de [db-thueringen.de]

- 2. researchgate.net [researchgate.net]

- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Unsymmetrical and highly-conjugated tetrathiafulvalene and selenatrithiafulvalene derivatives: synthesis and reactions of novel heterocyclic Wittig–Horner reagents - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Unsymmetrical and highly-conjugated tetrathiafulvalene and selenatrithiafulvalene derivatives: synthesis and reactions of novel heterocyclic Wittig–Horner reagents - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

The Horner-Wadsworth-Emmons Reaction of Dimethyl 2-(1,3-Dithiole)phosphonate: A Comprehensive Guide to Application and Protocol

Introduction: Unveiling a Potent Reagent for Ketene Dithioacetal Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone in modern organic synthesis for the stereoselective formation of alkenes.[1][2] A significant modification of the Wittig reaction, the HWE reaction employs phosphonate carbanions, which offer heightened nucleophilicity and the practical advantage of water-soluble phosphate byproducts, simplifying product purification.[1][3] This guide focuses on a specialized yet powerful HWE reagent: dimethyl 2-(1,3-dithiole)phosphonate . This phosphonate is a key precursor for the synthesis of ketene dithioacetals, versatile intermediates in organic chemistry, particularly in the synthesis of complex molecules and in drug development. The dithiole moiety provides a masked carbonyl group, enabling unique synthetic transformations through "umpolung" (reactivity inversion) strategies.[4]

This document provides an in-depth exploration of the reaction conditions, mechanism, and a detailed experimental protocol for the application of dimethyl 2-(1,3-dithiole)phosphonate in the Horner-Wadsworth-Emmons reaction. The insights and procedures detailed herein are curated for researchers, scientists, and drug development professionals seeking to leverage this potent synthetic tool.

Mechanistic Rationale: The Path to Olefination

The Horner-Wadsworth-Emmons reaction with dimethyl 2-(1,3-dithiole)phosphonate proceeds through a well-established multi-step mechanism, as depicted below. The presence of the dithiole ring acts as a stabilizing group for the phosphonate carbanion, analogous to more common ester or cyano groups.

Diagram of the HWE Reaction Mechanism

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

-

Deprotonation: The reaction is initiated by the abstraction of the acidic proton at the carbon atom between the phosphorus and the two sulfur atoms of the dithiole ring.[1] A strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), is required to generate the stabilized phosphonate carbanion.

-

Nucleophilic Addition: The resulting carbanion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[3] This addition forms a tetrahedral intermediate known as a betaine.

-

Oxaphosphetane Formation: The betaine intermediate undergoes an intramolecular cyclization to form a four-membered ring, the oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate is unstable and collapses through a syn-elimination process. This step yields the desired alkene product, in this case, a ketene dithioacetal, and a water-soluble dimethyl phosphate byproduct, which is easily removed during aqueous workup.[3]

Experimental Protocols

The following protocols are based on established procedures for the closely analogous diethyl (1,3-dithian-2-yl)phosphonate and are expected to be directly applicable to dimethyl 2-(1,3-dithiole)phosphonate with minimal optimization.[5]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Dimethyl 2-(1,3-dithiole)phosphonate | ≥97% | TCI, Sigma-Aldrich, etc. | Store under inert atmosphere at -20°C. |

| Aldehyde or Ketone | Anhydrous | Various | Purify by distillation or recrystallization if necessary. |

| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Various | Titrate prior to use for accurate concentration. |

| Tetrahydrofuran (THF) | Anhydrous | Various | Distill from sodium/benzophenone ketyl under nitrogen. |

| Saturated aq. NH₄Cl | Reagent Grade | Various | |

| Diethyl ether (Et₂O) | Anhydrous | Various | |

| Ethyl acetate (EtOAc) | Reagent Grade | Various | |

| Hexanes | Reagent Grade | Various | |

| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Various | |

| Silica Gel | 230-400 mesh | Various | For column chromatography. |

Protocol 1: Synthesis of Ketene Dithioacetals via HWE Reaction

This procedure details the formation of a ketene dithioacetal from an aldehyde using dimethyl 2-(1,3-dithiole)phosphonate.

Experimental Workflow for Ketene Dithioacetal Synthesis

Caption: Step-by-step workflow for the HWE reaction.

Step-by-Step Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add dimethyl 2-(1,3-dithiole)phosphonate (1.1 equivalents).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of approximately 0.1 M.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.1 equivalents, e.g., 1.6 M in hexanes) dropwise via syringe. A color change (typically to yellow or orange) indicates the formation of the phosphonate carbanion. Stir the mixture at -78 °C for 1 hour.

-

Addition of Carbonyl: In a separate flame-dried flask, prepare a solution of the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the phosphonate carbanion solution at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 15 minutes. After this time, remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for an additional 30 minutes.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure ketene dithioacetal.[5]

Protocol 2: Hydrolysis of Ketene Dithioacetal to Homologated Ester

The ketene dithioacetal product can be readily hydrolyzed to reveal a carboxylic acid ester, effectively achieving a one-carbon homologation of the original aldehyde.[5]

Step-by-Step Procedure:

-

Dissolution: Dissolve the purified ketene dithioacetal (1.0 equivalent) in a methanolic solution of copper(II) sulfate (CuSO₄, e.g., 0.2 M).

-

Reaction: Heat the mixture at 65 °C for 2.5 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction mixture and concentrate under reduced pressure. Dilute the residue with ethyl acetate and water.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the resulting methyl ester by silica gel column chromatography.

Causality and Experimental Insights

-

Choice of Base: n-Butyllithium is a common and effective base for deprotonating phosphonates of this type due to the pKa of the α-proton.[4] Sodium hydride (NaH) in THF or DME is another viable option, though it may require longer reaction times or gentle heating to initiate deprotonation.[3]

-

Temperature Control: The initial deprotonation and nucleophilic addition are performed at low temperatures (-78 °C) to control the reactivity of the organolithium base and to ensure the stability of the phosphonate carbanion.[5] Warming the reaction after the addition of the aldehyde facilitates the elimination step to form the final product.

-

Solvent: Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the lithium cation, promoting the desired reaction pathway.[3]

-

Purity of Reagents: The use of anhydrous conditions and pure reagents is critical for the success of this reaction. The phosphonate carbanion is a strong base and will be quenched by protic impurities such as water.

-

Umpolung Application: The resulting ketene dithioacetal is a valuable synthetic intermediate. The dithioacetal moiety can be hydrolyzed under various conditions (e.g., using HgCl₂ or as described with CuSO₄) to unmask a carbonyl group, effectively making the phosphonate reagent a nucleophilic acyl anion equivalent.[4]

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | Incomplete deprotonation. | Use freshly titrated n-BuLi. Ensure NaH (if used) is from a fresh, unopened container. |

| Quenching of carbanion by moisture. | Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under a strict inert atmosphere. | |

| Low reactivity of the carbonyl compound. | For hindered ketones, longer reaction times or warming to room temperature may be necessary. | |

| Formation of Side Products | Aldol condensation of the aldehyde. | Ensure slow, dropwise addition of the aldehyde to the pre-formed carbanion solution to maintain a low concentration of the aldehyde. |

| Decomposition of the phosphonate carbanion. | Do not allow the carbanion solution to warm significantly before the addition of the aldehyde. |

Conclusion

Dimethyl 2-(1,3-dithiole)phosphonate is a highly effective reagent in the Horner-Wadsworth-Emmons reaction for the synthesis of ketene dithioacetals. These products serve as valuable intermediates for further synthetic manipulations, most notably one-carbon homologations. The reaction proceeds under standard HWE conditions, typically employing a strong base such as n-butyllithium in anhydrous THF at low temperatures. By understanding the underlying mechanism and adhering to the detailed protocols, researchers can reliably incorporate this versatile building block into their synthetic strategies, paving the way for the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science.

References

-

Hanessian, S., Maji, D. K., Govindan, S., Matera, R., & Tintelnot-Blomley, M. (2010). Substrate-Controlled and Organocatalytic Asymmetric Synthesis of Carbocyclic Amino Acid Dipeptide Mimetics. The Journal of Organic Chemistry, 75(9), 2861–2874. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction, Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

-

Bisceglia, J. A., & Orelli, L. R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 744-773. Available at: [Link]

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. Available at: [Link]

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Available at: [Link]

Sources

The Cornerstone of Organic Conductors: A Detailed Guide to the Applications of Dimethyl 2-(1,3-dithiole)phosphonate

This comprehensive guide delves into the critical role of dimethyl 2-(1,3-dithiole)phosphonate as a pivotal precursor in the synthesis of organic conductors. Primarily targeting researchers, scientists, and professionals in drug development and materials science, this document provides an in-depth exploration of its applications, supported by detailed experimental protocols and theoretical justifications. We will navigate the synthesis of this key phosphonate, its characterization, and its subsequent utilization in constructing the backbones of conducting organic materials, with a special focus on tetrathiafulvalene (TTF) and its derivatives.

Introduction: The Significance of Phosphonates in a Conductive World

Organic conductors, a class of organic materials that exhibit metal-like electrical properties, have been at the forefront of materials science research for decades. Their potential applications span a wide range of technologies, from organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) to thermoelectric devices and sensors. At the heart of many of these materials lies the tetrathiafulvalene (TTF) moiety, a planar, electron-rich molecule capable of forming highly conductive charge-transfer salts and radical-cation salts.

The synthesis of complex and functionalized TTF derivatives often relies on robust and versatile chemical strategies. Among these, the Horner-Wadsworth-Emmons (HWE) reaction stands out as a powerful tool for the formation of carbon-carbon double bonds.[1][2] This reaction, which involves the olefination of aldehydes or ketones with phosphonate carbanions, offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic carbanions and the easy removal of the phosphate byproduct.[1][3]

Dimethyl 2-(1,3-dithiole)phosphonate has emerged as a key building block in this context. Its unique structure, combining the reactive phosphonate group with the 1,3-dithiole ring—a core component of TTF—makes it an ideal precursor for the synthesis of a wide array of TTF derivatives and other sulfur-rich organic conductors. This guide will illuminate the pathways from this humble phosphonate to highly functional conductive materials.

Synthesis and Characterization of Dimethyl 2-(1,3-dithiole)phosphonate

The journey towards advanced organic conductors begins with the efficient synthesis of the phosphonate precursor. While a direct, one-pot synthesis from simple starting materials is the ultimate goal, the current established routes often involve a multi-step process. A common strategy involves the preparation of a 2-substituted-1,3-dithiole, which is then converted to the phosphonate.

A key intermediate in the synthesis of the title phosphonate is 2-(methylthio)-1,3-dithiole. A mild and less hazardous method for its preparation from the readily available 1,3-dithiole-2-thione has been reported.[4] This involves methylation using trimethyl orthoformate and HBF4·Et2O, followed by reduction with sodium borohydride.[4] The subsequent conversion of this intermediate to the phosphonate can be achieved through a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an appropriate halide precursor.[3]

Protocol 1: Synthesis of Dimethyl 2-(1,3-dithiole)phosphonate (Conceptual Pathway)

-

Step 1: Synthesis of a 2-halo-1,3-dithiole precursor. This step is crucial and often presents synthetic challenges. A potential route involves the halogenation of a suitable 1,3-dithiole derivative.

-

Step 2: Michaelis-Arbuzov Reaction. The 2-halo-1,3-dithiole is reacted with trimethyl phosphite. The reaction typically proceeds by heating the neat reactants or in a high-boiling solvent. The lone pair of electrons on the phosphorus atom of the trimethyl phosphite attacks the electrophilic carbon bearing the halogen, leading to the formation of a phosphonium intermediate. A subsequent dealkylation step, where the halide ion attacks one of the methyl groups of the phosphonium salt, yields the final dimethyl 2-(1,3-dithiole)phosphonate and a methyl halide as a byproduct.

Causality in Experimental Choices: The Michaelis-Arbuzov reaction is favored due to its reliability and the thermodynamic driving force of forming a strong phosphoryl (P=O) bond. Trimethyl phosphite is often chosen for its reactivity and the volatility of the methyl halide byproduct, which can be easily removed from the reaction mixture.

Characterization of Dimethyl 2-(1,3-dithiole)phosphonate

Thorough characterization is paramount to ensure the purity and structural integrity of the phosphonate before its use in subsequent reactions. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and mass spectrometry.

Expected NMR Spectral Data:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~6.5 - 7.0 | d | CH=CH | |

| ~5.0 - 5.5 | m | P-CH | ||

| ~3.8 | d | ~11 | O-CH₃ | |

| ¹³C NMR | ~120 - 130 | d | CH=CH | |

| ~50 - 60 | d | ~150-170 | P-C | |

| ~53 | d | ~6-7 | O-CH₃ | |

| ³¹P NMR | ~10 - 20 | s | P=O |

Interpretation of NMR Data:

-

In the ¹H NMR spectrum, the vinyl protons of the dithiole ring are expected to appear as a doublet in the downfield region. The proton attached to the same carbon as the phosphonate group will show a characteristic multiplet due to coupling with phosphorus. The two methoxy groups on the phosphorus will appear as a doublet due to coupling with the phosphorus atom.

-

The ¹³C NMR spectrum provides valuable information about the carbon skeleton. The carbon atom directly bonded to the phosphorus will exhibit a large one-bond coupling constant (¹JCP). The carbons of the methoxy groups will also show a smaller two-bond coupling to the phosphorus.

-

The ³¹P NMR spectrum is a definitive tool for characterizing phosphonates. A single peak in the expected chemical shift range confirms the presence of the phosphonate group.[1][5]

Application in the Synthesis of Tetrathiafulvalene (TTF) Derivatives

The primary application of dimethyl 2-(1,3-dithiole)phosphonate is as a key reagent in the Horner-Wadsworth-Emmons reaction to construct the central double bond of TTF derivatives. This is typically achieved through a cross-coupling reaction with a 1,3-dithiole-2-one or a self-coupling reaction.

Diagram of the Horner-Wadsworth-Emmons Reaction for TTF Synthesis:

Caption: Horner-Wadsworth-Emmons reaction pathway for TTF synthesis.

Protocol 2: Synthesis of a Symmetrical Tetrathiafulvalene Derivative

This protocol outlines the self-coupling of dimethyl 2-(1,3-dithiole)phosphonate in the presence of a strong base to form the parent tetrathiafulvalene.

-

Materials: Dimethyl 2-(1,3-dithiole)phosphonate, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes.

-

Procedure:

-

Dissolve dimethyl 2-(1,3-dithiole)phosphonate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a stoichiometric amount of n-BuLi to the solution. The formation of the phosphonate carbanion is often indicated by a color change.

-

Allow the reaction mixture to stir at -78 °C for a specified period to ensure complete carbanion formation.

-

The reaction is then carefully quenched, and the product is isolated through extraction and purified by column chromatography or recrystallization.

-

Causality in Experimental Choices: The use of a strong, non-nucleophilic base like n-BuLi is crucial for the efficient deprotonation of the phosphonate at the α-carbon without undesired side reactions. The low temperature (-78 °C) is necessary to control the reactivity of the highly basic n-BuLi and to prevent decomposition of the carbanion. Anhydrous conditions are essential as the carbanion is highly reactive towards protic solvents like water.

Protocol 3: Synthesis of an Asymmetrical Tetrathiafulvalene Derivative

This protocol describes the cross-coupling of dimethyl 2-(1,3-dithiole)phosphonate with a different 1,3-dithiole-2-one derivative to create an unsymmetrical TTF.

-

Materials: Dimethyl 2-(1,3-dithiole)phosphonate, a substituted 1,3-dithiole-2-one, anhydrous THF, n-BuLi in hexanes.

-

Procedure:

-

Generate the phosphonate carbanion from dimethyl 2-(1,3-dithiole)phosphonate and n-BuLi in anhydrous THF at -78 °C as described in Protocol 2.

-

In a separate flask, dissolve the substituted 1,3-dithiole-2-one in anhydrous THF under an inert atmosphere.

-

Slowly add the solution of the phosphonate carbanion to the solution of the 1,3-dithiole-2-one at -78 °C.

-

Allow the reaction to proceed at low temperature for a set time, then gradually warm to room temperature.

-

Work-up the reaction mixture by quenching with a suitable reagent, followed by extraction and purification of the desired asymmetrical TTF derivative.

-

Performance of Organic Conductors Derived from Dimethyl 2-(1,3-dithiole)phosphonate

The ultimate measure of success for these synthetic endeavors is the electrical performance of the resulting organic conductors. The conductivity of these materials is highly dependent on their molecular structure, solid-state packing, and the degree of charge transfer in their salts.

Table of Electrical Conductivity Data for TTF-based Materials:

| Material | Conductivity (S/cm) | Conditions | Reference |

| TTF-Phosphonate Metal-Organic Framework | 7.2 x 10⁻⁶ | Room Temperature | [4][6] |

| TTF-Phosphonate Metal-Organic Framework (Proton Conductivity) | 4.9 x 10⁻⁵ | 95% Relative Humidity | [4][6] |

| α'-(BEDT-TTF)₂(C₆H₄(SO₃)₂) | 0.5913 | Room Temperature | [7] |

| Doped Aluminum Phosphonate Sponges (Proton Conductivity) | ~5 x 10⁻² | 120 °C, 50% Relative Humidity | [8] |

| Self-doped Polyaniline with Phosphonic Acid Moieties | up to 1.9 x 10⁻¹ | - | [9] |

Workflow for Evaluating Organic Conductors:

Sources

- 1. rsc.org [rsc.org]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 6. Facile synthesis of novel functionalized bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of New Derivatives of BEDT-TTF: Installation of Alkyl, Ethynyl, and Metal-Binding Side Chains and Formation of Tris(BEDT-TTF) Systems [mdpi.com]

- 8. Proton conductivity in doped aluminum phosphonate sponges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

dimethyl 2-(1,3-dithiole)phosphonate as a precursor for 1,3-dithiafulvenes

The synthesis of 1,3-dithiafulvenes is a critical transformation in organic materials science, serving as the gateway to tetrathiafulvalene (TTF) and π-extended tetrathiafulvalene (exTTF) architectures. These electron-rich frameworks are indispensable in the development of organic conductors, redox-active polymers for organic batteries, and supramolecular sensors[1][2].

To achieve this transformation efficiently, dimethyl 2-(1,3-dithiole)phosphonate (also known as dimethyl 1,3-dithiol-2-ylphosphonate) is employed as the premier precursor. This application note details the mechanistic rationale, empirical data, and a self-validating protocol for utilizing this reagent via the Horner-Wadsworth-Emmons (HWE) olefination.

Mechanistic Rationale: The HWE Advantage

The conversion of dimethyl 2-(1,3-dithiole)phosphonate to a 1,3-dithiafulvene relies on a specialized Horner-Wadsworth-Emmons (HWE) reaction[3]. For drug development and materials scientists, the HWE approach offers significant advantages over traditional Wittig chemistry (which utilizes phosphonium ylides):

-

Superior Nucleophilicity: The phosphonate-stabilized carbanion is highly nucleophilic, allowing it to overcome steric hindrance and react efficiently with bulky or electronically deactivated polycyclic ketones, such as anthraquinone, bianthrone, and fluorenone[2][3].

-

Streamlined Purification: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate (dimethyl phosphate). Unlike the triphenylphosphine oxide generated in Wittig reactions—which severely complicates chromatographic purification—dimethyl phosphate is effortlessly removed during a standard aqueous workup[3].

The proton at the C2 position of the 1,3-dithiole ring is flanked by two sulfur atoms and an electron-withdrawing phosphonate group. While this makes the proton moderately acidic, a strong base like n-butyllithium (n-BuLi) is required to drive rapid, quantitative deprotonation[1]. This step must be executed at cryogenic temperatures (–78 °C) to prevent the highly reactive carbanion from undergoing self-condensation or thermal decomposition.

Mechanistic workflow of the Horner-Wadsworth-Emmons olefination yielding 1,3-dithiafulvenes.

Self-Validating Protocol: Synthesis of exTTF Precursors

The following protocol describes the synthesis of a 1,3-dithiafulvene derivative from a quinone/ketone substrate (e.g., 2-vinylanthraquinone)[1]. The procedure is designed with built-in observational checkpoints to validate the success of each mechanistic step.

Materials & Reagents:

-

Dimethyl 2-(1,3-dithiole)phosphonate (1.0 equiv)

-

Target Carbonyl Substrate (e.g., 2-vinylanthraquinone, 1.05 equiv)

-

n-Butyllithium (2.5 M in hexanes, 1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

Step-by-Step Methodology:

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure argon. Causality: The phosphonate carbanion is highly sensitive to protic sources; trace moisture will prematurely quench the carbanion back to the starting material.

-

Reagent Solvation: Dissolve dimethyl 2-(1,3-dithiole)phosphonate (e.g., 733 mg, 3.45 mmol) in 10 mL of anhydrous THF[1]. Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to –78 °C for 15 minutes.

-

Deprotonation: Add the 2.5 M n-BuLi solution (1.50 mL, 3.75 mmol) dropwise over 5 minutes[1]. Stir the mixture at –78 °C for 2 hours.

-

In-Process Validation: The solution will undergo a distinct color change (typically to a deep yellow or orange), visually confirming the successful generation of the stabilized phosphonate carbanion.

-

-

Substrate Coupling: Dissolve the carbonyl substrate (e.g., 2-vinylanthraquinone, 352 mg) in a minimal amount of anhydrous THF and add it dropwise to the carbanion solution at –78 °C[1].

-

Cycloreversion & Elimination: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 12 hours.

-

In-Process Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the starting carbonyl spot and the emergence of a highly UV-active, often brightly colored (yellow/red) spot indicates successful oxaphosphetane decomposition into the 1,3-dithiafulvene.

-

-

Aqueous Workup: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous phase with dichloromethane (3 × 15 mL).

-

Causality: The water-soluble dimethyl phosphate byproduct partitions entirely into the aqueous layer, leaving the crude 1,3-dithiafulvene in the organic phase.

-

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography to isolate the pure 1,3-dithiafulvene.

Empirical Data & Substrate Scope

The versatility of dimethyl 2-(1,3-dithiole)phosphonate allows it to react with a broad spectrum of carbonyls. Table 1 summarizes typical reaction parameters and the specific materials science applications of the resulting derivatives.

Table 1: Substrate Scope and Reaction Parameters for 1,3-Dithiafulvene Synthesis

| Carbonyl Substrate | Base | Temp Profile | Target Product | Primary Application |

| 2-Vinylanthraquinone | n-BuLi (2.5 M) | –78 °C to RT | 2-Vinyl-exTTF | Redox-active polymers for high-capacity organic lithium batteries[1]. |

| Fluorenone | n-BuLi | –78 °C to RT | 9-(1,3-Dithiol-2-ylidene)fluorene | π-Electron donors exhibiting inverted redox potentials[3]. |

| Thioxanthen-9-one | n-BuLi | –78 °C to RT | 9-(1,3-Dithiol-2-ylidene)thioxanthene | Investigating aromaticity stabilization in oxidized dication states[3]. |

| Cyclopentanone | n-BuLi | –78 °C to RT | Cyclopentylidene-1,3-dithiole | Synthetic intermediates for complex supramolecular structures[2]. |

References

- Source: db-thueringen.

- Hydroxymethyl Functionalised 9,10 Bis(1,3 dithiol 2 ylidene)

- The Interplay of Inverted Redox Potentials and Aromaticity in the Oxidized States of New π-Electron Donors: 9-(1,3-Dithiol-2-ylidene)fluorene and 9-(1,3-Dithiol-2-ylidene)

Sources

Application Notes and Protocols: Dimethyl 2-(1,3-dithiole)phosphonate in Materials Science

Abstract

This document provides detailed application notes and protocols for the potential catalytic and materials science applications of dimethyl 2-(1,3-dithiole)phosphonate. While direct catalytic applications of this specific molecule are not extensively reported in the current literature, its unique bifunctional nature, combining a phosphonate anchoring group and a reactive 1,3-dithiole moiety, suggests significant potential in several areas of materials science. These notes are intended for researchers, scientists, and professionals in drug development and materials chemistry who are interested in exploring novel applications of organophosphorus and sulfur-containing compounds. The protocols provided are based on well-established chemical principles and analogous systems, offering a robust starting point for experimental investigation.

Introduction to Dimethyl 2-(1,3-dithiole)phosphonate

Dimethyl 2-(1,3-dithiole)phosphonate is an organophosphorus compound characterized by a five-membered 1,3-dithiole ring attached to a dimethyl phosphonate group at the 2-position. Its chemical structure offers a compelling combination of functionalities:

-

The Dimethyl Phosphonate Group: This moiety is well-known for its ability to act as a strong anchoring group to a variety of metal oxide surfaces.[1][2][3][4] This makes it an ideal candidate for surface modification of nanoparticles and other inorganic materials. The phosphonate group can also participate in various organic reactions and polymerization processes.[5][6][7]

-

The 1,3-Dithiole Ring: This sulfur-containing heterocycle is a precursor to the 1,3-dithiolylium cation, a reactive intermediate.[8][9] The sulfur atoms can also act as ligands for metal catalysts, and the ring itself can be a building block for electroactive materials like tetrathiafulvalene (TTF).[8]

This unique combination suggests potential applications in surface functionalization, polymer synthesis, and catalysis.

Application I: Surface Functionalization of Metal Oxide Nanoparticles

The phosphonate group of dimethyl 2-(1,3-dithiole)phosphonate can be exploited for the surface modification of metal oxide nanoparticles (e.g., TiO₂, ZnO, Fe₃O₄). This functionalization can impart new properties to the nanoparticles, such as improved dispersibility in organic solvents or the ability to participate in further chemical reactions via the dithiole ring.

Mechanism of Surface Anchoring

The phosphonate group strongly binds to metal oxide surfaces through the formation of M-O-P bonds (where M is a metal such as Ti, Zn, or Fe). This interaction can be a combination of chemisorption and physisorption, leading to a stable self-assembled monolayer (SAM) on the nanoparticle surface.[1][4]

Protocol: Surface Modification of Titanium Dioxide (TiO₂) Nanoparticles

This protocol describes the functionalization of TiO₂ nanoparticles with dimethyl 2-(1,3-dithiole)phosphonate to create a surface with accessible 1,3-dithiole groups.

Materials:

-

Titanium dioxide (TiO₂) nanoparticles (e.g., Degussa P25)

-

Dimethyl 2-(1,3-dithiole)phosphonate

-

Anhydrous toluene

-

Methanol

-

Argon or Nitrogen gas

-

Schlenk flask and line

-

Ultrasonic bath

-

Centrifuge

Procedure:

-

Nanoparticle Preparation: In a 100 mL Schlenk flask, suspend 500 mg of TiO₂ nanoparticles in 50 mL of anhydrous toluene.

-

Degassing: Sonicate the suspension for 30 minutes to ensure good dispersion and deagglomeration of the nanoparticles.

-

Surface Activation (Optional but Recommended): Heat the suspension to 80°C under a slow stream of argon for 2 hours to remove adsorbed water from the TiO₂ surface. Cool to room temperature.

-

Functionalization: In a separate flask, dissolve 100 mg of dimethyl 2-(1,3-dithiole)phosphonate in 10 mL of anhydrous toluene.

-

Reaction: Under an inert atmosphere, add the solution of dimethyl 2-(1,3-dithiole)phosphonate to the TiO₂ suspension dropwise with vigorous stirring.

-

Incubation: Stir the reaction mixture at room temperature for 24 hours to allow for the formation of a self-assembled monolayer.

-

Washing: Centrifuge the suspension at 8000 rpm for 15 minutes. Discard the supernatant.

-

Resuspension and Washing: Resuspend the functionalized nanoparticles in 50 mL of fresh anhydrous toluene and sonicate for 10 minutes. Repeat the centrifugation and washing step two more times to remove any unbound phosphonate.

-

Final Wash: Perform a final wash with 50 mL of methanol to remove any remaining physisorbed molecules.

-

Drying: Dry the functionalized TiO₂ nanoparticles under vacuum at 60°C for 12 hours.

-

Characterization: The resulting white powder can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the dithiole and phosphonate groups, thermogravimetric analysis (TGA) to quantify the organic loading, and transmission electron microscopy (TEM) to observe the nanoparticle morphology.

Potential for Further Reactions